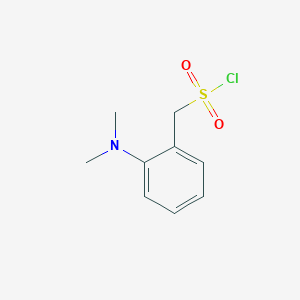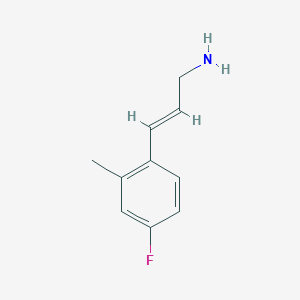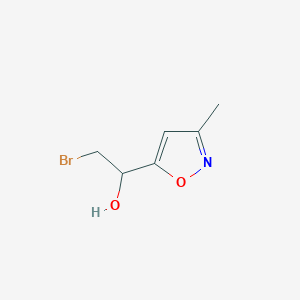![molecular formula C8H10ClNO B15321476 4-[(1R)-1-aminoethyl]-3-chlorophenol](/img/structure/B15321476.png)
4-[(1R)-1-aminoethyl]-3-chlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1R)-1-aminoethyl]-3-chlorophenol is an organic compound with the molecular formula C8H10ClNO It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a chlorine atom at the 3-position and an aminoethyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-1-aminoethyl]-3-chlorophenol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-chlorophenol.
Amination: The 3-chlorophenol undergoes a Friedel-Crafts alkylation reaction with an appropriate aminoethylating agent, such as ®-1-aminoethanol, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Purification: The resulting product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
4-[(1R)-1-aminoethyl]-3-chlorophenol can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of phenolic derivatives with different substituents.
科学的研究の応用
4-[(1R)-1-aminoethyl]-3-chlorophenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 4-[(1R)-1-aminoethyl]-3-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the phenolic and chlorinated moieties contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-[(1R)-1-aminoethyl]-3-bromophenol: Similar structure but with a bromine atom instead of chlorine.
4-[(1R)-1-aminoethyl]-3-fluorophenol: Similar structure but with a fluorine atom instead of chlorine.
4-[(1R)-1-aminoethyl]-3-methylphenol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
4-[(1R)-1-aminoethyl]-3-chlorophenol is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The chlorine atom can participate in halogen bonding, which is not possible with other substituents like methyl or hydroxyl groups. This unique feature can be exploited in designing compounds with specific biological activities or chemical reactivities.
特性
分子式 |
C8H10ClNO |
|---|---|
分子量 |
171.62 g/mol |
IUPAC名 |
4-[(1R)-1-aminoethyl]-3-chlorophenol |
InChI |
InChI=1S/C8H10ClNO/c1-5(10)7-3-2-6(11)4-8(7)9/h2-5,11H,10H2,1H3/t5-/m1/s1 |
InChIキー |
CCBWKKBPBJMDAI-RXMQYKEDSA-N |
異性体SMILES |
C[C@H](C1=C(C=C(C=C1)O)Cl)N |
正規SMILES |
CC(C1=C(C=C(C=C1)O)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


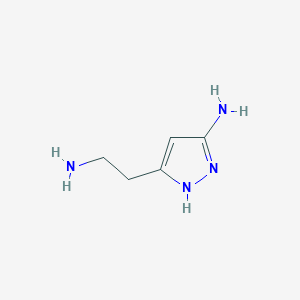
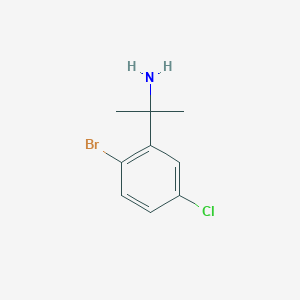
![3-(3-{[2-(2-azidoethoxy)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B15321416.png)
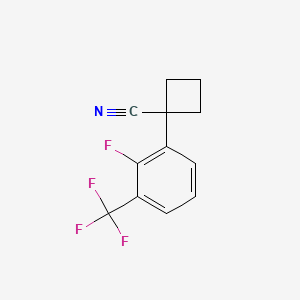

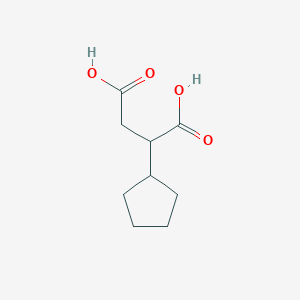
![5-Isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15321451.png)

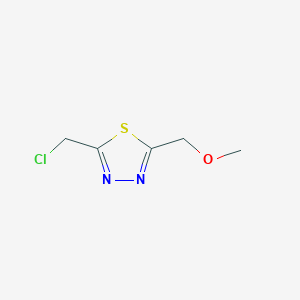
![rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylicacid](/img/structure/B15321462.png)

